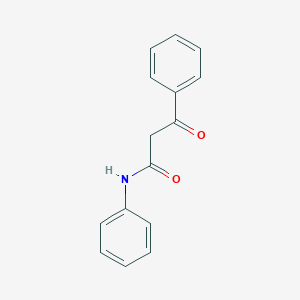
2-Benzoylacetanilide
Overview
Description
2-Benzoylacetanilide, also known as N-(2-Benzoylphenyl)acetamide, is an aromatic anilide compound with the chemical formula C15H13NO2. It is characterized by its benzoyl and acetamide functional groups. This compound is a white crystalline solid and is extensively employed in scientific research as a model for exploring the structure-activity relationship of various molecules .
Mechanism of Action
Target of Action
It is known to react with certain metal complexes .
Mode of Action
2-Benzoylacetanilide interacts with metal complexes such as [PtCl 2 (cod)] (cod=cyclo-octa-1,5-diene), cis - [PtCl 2 (PPh 3) 2] (PPh 3 = triphenylphosphine) and [PdCl 2 (bipy)] (bipy=2,2′-bipyridine) to yield metallalactam complexes
Biochemical Pathways
Its ability to form metallalactam complexes suggests it may influence pathways involving these complexes .
Pharmacokinetics
It is known that the compound is soluble in organic solvents like chloroform, but insoluble in water . This solubility profile could impact its bioavailability and distribution within the body.
Result of Action
Its ability to form metallalactam complexes suggests it may have roles in processes involving these complexes .
Biochemical Analysis
Biochemical Properties
2-Benzoylacetanilide is known to react with certain platinum and palladium complexes to yield metallalactam complexes
Molecular Mechanism
This compound reacts with [PtCl 2 (cod)] (cod=cyclo-octa-1,5-diene), cis - [PtCl 2 (PPh 3) 2] (PPh 3 = triphenylphosphine) and [PdCl 2 (bipy)] (bipy=2,2′-bipyridine) to yield metallalactam complexes
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Benzoylacetanilide involves the reaction between ethyl benzoylacetate and aniline. The procedure is as follows :
- A mixture of 105.7 grams (0.55 moles) of ethyl benzoylacetate and 46.6 grams (0.5 moles) of aniline is placed in a dropping funnel.
- The column is heated to 135°C, and the reactants are admitted to the column over approximately 15 minutes.
- Alcohol distills from the column during the addition and collects in a flask.
- After the reaction, 100 milliliters of xylene is passed through the hot column to rinse out the residual amide.
- An additional 200 milliliters of xylene is added to the receiver, and the solution is warmed to induce crystallization.
- The mixture is chilled to 15°C, and the crystalline product is separated by suction filtration and washed with petroleum ether.
The yield of the product is approximately 83-84%, with a melting point of 106-106.5°C.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzoylacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and acetamide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Benzoyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoylacetanilide compounds.
Scientific Research Applications
2-Benzoylacetanilide is extensively employed in scientific research for various applications :
Chemistry: It serves as a model compound for studying enzyme inhibition and the development of novel enzyme inhibitors.
Biology: The compound is used in the synthesis of a diverse range of compounds for biological studies.
Medicine: It is utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: The compound finds applications in the synthesis of metallalactam complexes and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar in structure but lacks the benzoyl group.
N-Methylacetanilide: Similar but with a methyl group instead of the benzoyl group.
2,3,4,5,6-Pentabromoaniline: Similar aromatic structure but with bromine substitutions.
Uniqueness
2-Benzoylacetanilide is unique due to its benzoyl and acetamide functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing enzyme inhibitors .
Properties
IUPAC Name |
3-oxo-N,3-diphenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZDIHADHZSFBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242024 | |
| Record name | 3-Oxo-3-phenylpropionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195825 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
959-66-0 | |
| Record name | β-Oxo-N-phenylbenzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-3-phenylpropionanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxo-3-phenylpropionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-3-phenylpropionanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-OXO-3-PHENYLPROPIONANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2F5R8VPP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination behavior of 2-Benzoylacetanilide with metal ions, and how is this structure characterized?
A1: this compound acts as a ligand, coordinating with metal ions through its oxygen atoms. Research using copper(II) acetate demonstrated that four oxygen atoms from two this compound molecules coordinate a single cupric cation. [] This coordination complex, Cu(L6)2, was characterized using single-crystal X-ray diffraction, revealing a monoclinic crystal structure. [] Interestingly, no copper-carbon or copper-nitrogen bonds were observed in this complex. []
Q2: Does this compound exhibit any interesting photoluminescent properties when complexed with metal ions?
A2: Yes, studies have shown that the complex of this compound with europium ions exhibits photoluminescence in the visible region. [] This luminescence is attributed to efficient energy transfer from the ligand (this compound) to the central europium(III) ion. [] Upon excitation at 395 nm, the complex emits light at specific wavelengths characteristic of europium ion transitions, resulting in a red color as indicated by chromaticity analysis. []
Q3: Are there any studies exploring the potential applications of this compound in materials science?
A3: While the provided research doesn't delve into specific material science applications, the study highlighting the coordination of this compound with various metal ions (bi-, tri-, tetra-, and hexavalent) on a polystyrene support suggests potential in this area. [] This type of immobilization on a solid support could be relevant for catalysis, sensing, or separation technologies. Further research is needed to explore these possibilities fully.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


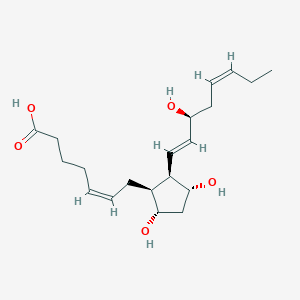

![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)

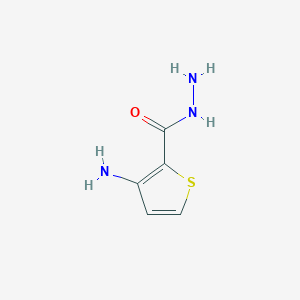
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)
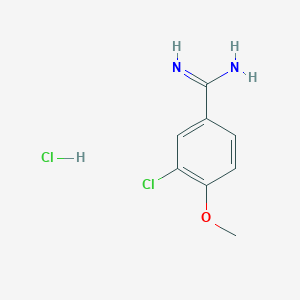

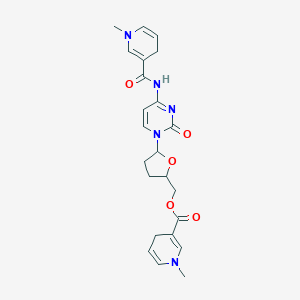




![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)
